molecular formula C22H37ClN2O5S B562853 Tirofiban-d9 Hydrochloride CAS No. 1331911-68-2

Tirofiban-d9 Hydrochloride

Katalognummer: B562853
CAS-Nummer: 1331911-68-2
Molekulargewicht: 486.112
InChI-Schlüssel: KPKFFYOMPGOQRP-MDIJXIJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tirofiban-d9 Hydrochloride is a deuterated form of Tirofiban Hydrochloride, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. This compound is primarily used to inhibit platelet aggregation, making it a valuable agent in the prevention of thrombotic cardiovascular events. The deuterated version, this compound, is often used in research to study the pharmacokinetics and pharmacodynamics of Tirofiban due to its stable isotope labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tirofiban-d9 Hydrochloride involves several key steps, including substitution, condensation, reduction, and salification reactions. The starting materials are readily available, and the reaction conditions are generally mild, ensuring high yield and good quality of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors and stringent quality control measures to ensure the consistency and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Tirofiban-d9 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more stable analogs .

Wissenschaftliche Forschungsanwendungen

Platelet Aggregation Studies

Tirofiban-d9 Hydrochloride is utilized in laboratory settings to investigate the mechanisms underlying platelet aggregation and the role of glycoprotein IIb/IIIa inhibitors. Research indicates that tirofiban significantly reduces platelet aggregation in a dose-dependent manner, making it an essential tool for studying thrombus formation .

Clinical Trials and Efficacy Studies

Numerous clinical trials have evaluated the efficacy of tirofiban in various patient populations:

  • PRISM Study : This trial demonstrated that tirofiban, when combined with aspirin, reduced the incidence of myocardial infarction and death compared to heparin alone in patients with unstable angina .
  • PRISM-PLUS Study : In this study, patients receiving tirofiban plus heparin showed improved outcomes regarding myocardial ischemia and reduced composite endpoints at 7 days, 30 days, and 6 months compared to those receiving heparin alone .

Case Studies on Adverse Effects

Research has also documented adverse effects associated with tirofiban usage, particularly thrombocytopenia:

  • A case study reported severe thrombocytopenia following tirofiban administration during PCI, emphasizing the need for careful monitoring of platelet counts during treatment .
  • Another investigation highlighted that while thrombocytopenia occurs in a small percentage of patients (1.1–1.9%), severe cases (less than 50 × 10^3/mm³) are rare but critical .

Data Tables

Application AreaFindingsReference
Platelet AggregationDose-dependent inhibition observed; significant reduction in thrombus formation
Clinical Trials (PRISM Study)Tirofiban reduced composite endpoint events (MI/death) from 5.6% to 3.8%
Clinical Trials (PRISM-PLUS Study)Significant reduction in ischemic events at multiple follow-up points
Adverse EffectsIncidence of thrombocytopenia reported at 1.1–1.9%, with severe cases <0.5%

Wirkmechanismus

Tirofiban-d9 Hydrochloride exerts its effects by reversibly binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding inhibits the interaction between fibrinogen and the receptor, thereby preventing platelet aggregation. The inhibition of platelet aggregation is a critical step in reducing the risk of thrombotic events in patients with acute coronary syndromes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tirofiban-d9 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings, offering insights that are not easily obtainable with non-deuterated compounds .

Biologische Aktivität

Tirofiban-d9 Hydrochloride is a deuterated version of Tirofiban, a potent non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. This compound is primarily utilized in clinical and research settings to inhibit platelet aggregation, thereby playing a crucial role in the prevention of thrombotic cardiovascular events. Its unique properties as a deuterated compound allow for enhanced pharmacokinetic and pharmacodynamic studies.

Target and Mode of Action
this compound specifically targets the glycoprotein (GP) IIb/IIIa receptor on platelets. As a reversible antagonist, it inhibits the binding of fibrinogen to this receptor, which is essential for platelet aggregation. This action effectively prevents clot formation, particularly during acute coronary syndromes or procedures such as percutaneous coronary interventions (PCI) .

Biochemical Pathways
By blocking the GP IIb/IIIa receptor, Tirofiban-d9 disrupts normal platelet activation and aggregation pathways. This inhibition leads to significant alterations in blood coagulation dynamics, making it a critical agent in managing thrombotic conditions .

Pharmacokinetics

This compound has a half-life of approximately 2 hours, allowing for rapid action and clearance from the body. This pharmacokinetic profile is advantageous in acute settings where swift intervention is necessary .

1. Thrombocytopenia Case Report

A notable case study highlighted the occurrence of severe thrombocytopenia following the reuse of Tirofiban in a patient undergoing PCI. The patient experienced a drastic drop in platelet count shortly after administration, leading to complications such as convulsions and elevated body temperature. Immediate cessation of Tirofiban and supportive treatments resulted in gradual recovery .

2. Effectiveness in Acute Myocardial Infarction

Research indicates that Tirofiban hydrochloride significantly improves clinical outcomes in patients with acute myocardial infarction when used alongside standard therapies. A study showed that patients receiving Tirofiban exhibited better myocardial perfusion and reduced ischemic events compared to those treated with heparin alone .

3. Comparison with Other Antiplatelet Therapies

In studies comparing Tirofiban with other antiplatelet agents, it was found that Tirofiban not only reduced platelet activation markers but also improved blood flow recovery post-intervention. This suggests its efficacy in enhancing therapeutic outcomes during cardiovascular procedures .

Research Findings

Recent studies have explored various aspects of Tirofiban-d9's biological activity:

  • Inhibition of Platelet Aggregation : Tirofiban-d9 exhibits dose-dependent inhibition of platelet aggregation, achieving over 90% inhibition within 30 minutes of intravenous infusion .
  • Safety Profile : While generally safe, cases of thrombocytopenia and hypersensitivity reactions have been reported, necessitating careful monitoring during administration .
  • Pharmacodynamics : The reversible nature of Tirofiban's action allows for flexibility in treatment protocols, particularly in acute settings where rapid cessation may be required .

Data Summary Table

Parameter This compound
Chemical Structure Deuterated form of Tirofiban
Target Receptor Glycoprotein IIb/IIIa
Mechanism Reversible antagonist
Half-Life ~2 hours
Clinical Use Thrombotic event prevention
Reported Side Effects Thrombocytopenia, hypersensitivity reactions
Efficacy >90% inhibition within 30 minutes

Eigenschaften

IUPAC Name

(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1/i1D3,2D2,3D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKFFYOMPGOQRP-MDIJXIJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662209
Record name N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331911-68-2
Record name N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.